Cas no 2096995-52-5 (1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-)
![1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/2096995-52-5x500.png)
1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
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- 1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-
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- MDL: MFCD09909210
- インチ: 1S/C20H22BF3O3/c1-14-12-19(2,3)27-21(26-14)16-9-10-18(17(11-16)20(22,23)24)25-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
- InChIKey: SGAGEEIYQHBNKD-UHFFFAOYSA-N
- SMILES: O1C(C)CC(C)(C)OB1C1=CC=C(OCC2=CC=CC=C2)C(C(F)(F)F)=C1
1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
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abcr | AB262639-1 g |
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
2096995-52-5 | 1g |
€496.00 | 2023-03-11 | ||
abcr | AB262639-1g |
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane; . |
2096995-52-5 | 1g |
€496.00 | 2023-09-10 |
1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-に関する追加情報
Introduction to 1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl] and Its Applications in Modern Chemical Research
The compound with the CAS number 2096995-52-5, known as 1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl], represents a significant advancement in the field of organoboron chemistry. This specialized boron-containing heterocycle has garnered considerable attention due to its unique structural features and versatile reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research.
1,3,2-Dioxaborinane is a class of boron-containing compounds characterized by a three-membered oxygen-boron-oxygen ring. The presence of bulky alkyl groups and aryl substituents in this compound enhances its stability and reactivity under various conditions. Specifically, the 4,4,6-trimethyl substitution pattern provides steric hindrance that can be leveraged in controlling reaction pathways and selectivity. The [4-(phenylmethoxy)-3-(trifluoromethyl)phenyl] moiety introduces additional functional groups that contribute to the compound's ability to participate in cross-coupling reactions, which are pivotal in modern drug synthesis.
In recent years, boron-containing compounds have been extensively studied for their potential applications in medicinal chemistry. The unique electronic properties of boron atoms allow for the development of molecules with enhanced binding affinities and selectivity towards biological targets. For instance, the 1,3,2-Dioxaborinane core has been utilized in the synthesis of novel ligands for metal-organic frameworks (MOFs) and catalysts. These materials are of great interest due to their applications in gas storage, separation technologies, and catalytic processes.
The phenylmethoxy and trifluoromethyl substituents in the compound play crucial roles in modulating its chemical behavior. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution across the molecule, affecting its reactivity in various transformations. On the other hand, the phenylmethoxy group can serve as a handle for further functionalization through nucleophilic substitution or metal-catalyzed coupling reactions. This dual functionality makes the compound a versatile intermediate in synthetic protocols.
One of the most notable applications of this compound is in the field of pharmaceutical synthesis. Boron-containing drugs have shown remarkable efficacy in treating various diseases, including cancer and inflammatory disorders. The ability to incorporate boron into drug molecules allows for precise targeting of disease-causing pathways while minimizing side effects. For example, compounds derived from 1,3,2-Dioxaborinane have been explored as potential inhibitors of kinases and other enzymes involved in tumor growth. The CAS number 2096995-52-5 serves as a key identifier for researchers studying these derivatives.
Recent advancements in synthetic methodologies have further expanded the utility of this compound. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have enabled the construction of complex molecular architectures from simpler precursors. The presence of boronic acid functionalities derived from the dioxaborinane core allows for these reactions to proceed efficiently under mild conditions. This has opened up new avenues for drug discovery and material science applications.
The 4-(phenylmethoxy)-3-(trifluoromethyl)phenyl group also contributes to the compound's stability under various reaction conditions. This feature is particularly important when dealing with sensitive biological targets or when high yields are required for industrial applications. Additionally, the trimethyl substitution pattern enhances solubility and bioavailability, making it easier to study these compounds in vitro and in vivo.
In conclusion,1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-[4-(phenylmethoxy)-3-(trifluoromethyl)phenyl] (CAS number 2096995-52-5) is a multifaceted compound with significant potential in chemical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing complex molecules with applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new ways to utilize this compound,1% (CAS number 2096995-52-5) will undoubtedly play a crucial role in shaping the future of organoboron chemistry.
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